2,2,2-Trifluoroethyl

Overview

Description

“2,2,2-Trifluoroethyl” is a chemical compound that is often used in various chemical reactions . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of benzaldehyde hydrazones with Togni’s benziodoxolone reagent under basic conditions, resulting in a rapid and chemoselective synthesis of (this compound)arenes . Another method involves a selective transesterification starting with tris (this compound) phosphate .

Molecular Structure Analysis

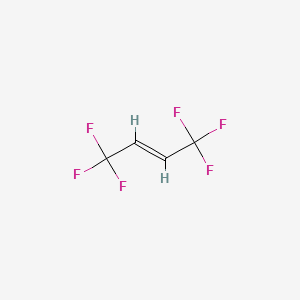

The molecular structure of “this compound” has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . The molecular formula of “this compound” is C2H2F3 .

Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used in the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones, resulting in the synthesis of (this compound)arenes . It is also used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 83.033 Da and a mono-isotopic mass of 83.010857 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can also be determined .

Scientific Research Applications

Palladium-Catalyzed Trifluoroethylation

Palladium-catalyzed trifluoroethylation of organoboronic acids and esters is a significant process in the synthesis of organic molecules. This process allows for the introduction of a fluorinated moiety, such as the trifluoromethyl group, which can result in profound changes in the biological activities of molecules. This method is essential in medicinal chemistry and related fields due to the unique properties imparted by the CF3CH2-containing products (Zhao & Hu, 2012).

Synthesis of Trifluoroethylated Onium Salts

The synthesis of various 2,2,2-trifluoroethyl onium triflates involves treating tertiary amines, pyridines, and other compounds with (this compound)phenyliodonium triflate. This process is significant for producing trifluoromethylated olefins, which are useful in various applications (Umemoto & Gotoh, 1991).

Applications in Organic Synthesis

2,2,2-Trifluorodiazoethane (CF3CHN2) is a valuable reagent for the rapid synthesis of trifluoromethyl-substituted organic molecules. It has been extensively used in both academic and industrial research due to its versatility in creating a wide range of fluorine-containing compounds (Mykhailiuk, 2020).

Copper-Catalyzed Trifluoroethylation

Copper-catalyzed direct trifluoroethylation of heteroarenes is an efficient method for introducing the trifluoroethyl (CH2CF3) functional group in pharmaceutical and agrochemical compounds. This process exhibits good compatibility with various substrates, highlighting its practical applications (Dong et al., 2022).

Photocatalytic Applications

Selective 2,2,2-trifluoroethylation of styrenes has been achieved using Zr(IV)-based metal-organic frameworks (MOFs) bearing visible-light photocatalysts. This process enhances the selectivity of the desired hydroxytrifluoroethyl compounds and is particularly beneficial in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

Radical Trifluoroethylthiolation

Copper-catalyzed trifluoroethylthiolation of arylboronic acids is another application of this compound. This reaction is important for synthesizing various substituted aryl this compound thioethers, which are key functionalities in several pharmaceutical and agrochemical compounds (Dong et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoroethyl are proteins such as Alcohol dehydrogenase 1C and GTPase HRas in humans, and Alcohol dehydrogenase in Geobacillus stearothermophilus . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .

Mode of Action

This compound interacts with its targets, primarily through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins . For example, this compound is known to induce a helical structure in proteins .

Biochemical Pathways

This compound affects the protein folding–unfolding phenomenon, a critical biochemical pathway . This pathway is essential for the proper functioning of proteins, and its disruption can lead to various diseases . The downstream effects of this disruption can include changes in cellular processes and potentially cell death .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in protein structure and function . These changes can affect various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as other alcohols, can affect the unfolding process of proteins . Furthermore, the compound’s action may be influenced by temperature and pH . It’s also important to note that this compound should be handled and stored properly to maintain its stability and effectiveness .

Safety and Hazards

“2,2,2-Trifluoroethyl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause serious eye damage. It may also damage fertility and cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .

Future Directions

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it competitively inhibits alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol forms complexes with Lewis bases such as tetrahydrofuran or pyridine through hydrogen bonding, yielding 1:1 adducts . These interactions highlight the compound’s ability to influence biochemical pathways and reactions.

Cellular Effects

2,2,2-Trifluoroethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2,2-Trifluoroethanol has been used to study the conformational states of proteins and the folding and refolding processes of proteins . This indicates its potential to alter protein structure and function, thereby affecting cellular activities.

Molecular Mechanism

The molecular mechanism of 2,2,2-Trifluoroethanol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2,2,2-Trifluoroethanol competitively inhibits alcohol dehydrogenase, affecting the enzyme’s activity . Additionally, its ability to form hydrogen bonds with Lewis bases suggests a mechanism involving hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethanol change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. 2,2,2-Trifluoroethanol is known to be stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure and experimental conditions .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, high doses of 2,2,2-Trifluoroethanol can lead to toxicity and adverse effects on cellular function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

2,2,2-Trifluoroethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with alcohol dehydrogenase affects the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol’s ability to form complexes with Lewis bases suggests its involvement in metabolic pathways that require hydrogen bonding interactions .

Transport and Distribution

Within cells and tissues, 2,2,2-Trifluoroethanol is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound’s water-miscibility facilitates its distribution in aqueous environments, influencing its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its ability to form hydrogen bonds with Lewis bases suggests that it may be localized in regions where such interactions are prevalent . Understanding its subcellular localization is essential for elucidating its activity and function within cells.

Properties

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

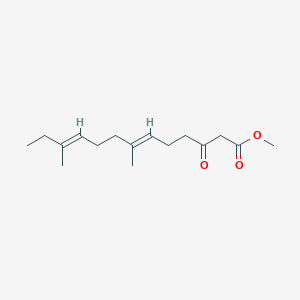

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient methods for introducing the 2,2,2-trifluoroethyl group into organic molecules?

A1: Several methods have been reported for 2,2,2-trifluoroethylation:

- Reactions with this compound chloride (HCFC-133a): This method offers a direct route to trifluoroethyl ethers by reacting HCFC-133a with alcohols or phenols in the presence of an aqueous base at high temperatures (240-280°C). []

- Palladium-catalyzed reactions: Aryl(this compound)iodonium triflates act as efficient trifluoroethylating agents in palladium-catalyzed reactions with arylboronic acids. This approach allows for the synthesis of trifluoroethyl arenes under mild conditions. []

- Copper-catalyzed reactions: Copper catalysts facilitate the synthesis of this compound selenoethers from elemental selenium, 1,1,1-trifluoro-2-iodoethane, and aryl or alkyl halides. []

- Michaelis–Arbuzov reaction: this compound diphenylphosphine oxide, a valuable reagent for preparing 3,3,3-trifluoroprop-1-enyl compounds, can be synthesized via the Michaelis–Arbuzov reaction using ethyl diphenylphosphinite and this compound iodide. []

Q2: How does the presence of the trifluoromethyl group affect the reactivity of this compound compounds?

A2: The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of this compound compounds. For instance, bis(this compound) malonates demonstrate enhanced reactivity as carbon nucleophiles in Mitsunobu reactions compared to their non-fluorinated counterparts. This enhanced reactivity is attributed to the decreased pKa of the bis(this compound) malonates. [, ] In another example, this compound carbonyls undergo selective C-C bond cleavage when treated with amines, showcasing an unusual reactivity pattern compared to analogous C-F or C-CF3 functionalization reactions. []

Q3: How does the incorporation of this compound methacrylate (TFEMA) influence the properties of polymers?

A3: TFEMA is a valuable monomer for introducing fluorine into polymeric materials. Its incorporation can significantly alter the polymer's properties:

- Surface properties: TFEMA-containing copolymers exhibit lower surface energy due to the migration of fluorine atoms to the surface during film formation. This characteristic is particularly beneficial in applications requiring low surface adhesion or friction. []

- Gas permeability: The presence of C–F bonds in TFEMA-based polymers leads to specific van der Waals interactions with oxygen, making them responsive to oxygen and suitable for applications requiring controlled gas permeability, such as drug delivery systems. []

- Solubility: The introduction of TFEMA can influence polymer solubility in various solvents. For instance, poly(this compound methacrylate) (PTFEMA) exhibits excellent solubility in n-alkanes, enabling the synthesis of highly transparent diblock copolymer vesicles via RAFT dispersion polymerization. []

Q4: Are there applications of this compound compounds in lithium-ion batteries?

A4: Yes, this compound compounds have shown promise as electrolyte components in lithium-ion batteries:

- Flame retardancy: Tris(this compound)phosphate (TTFP) has been investigated as a flame-retardant additive in lithium-ion battery electrolytes, improving the safety profile of these systems. [, ]

- Self-discharge mitigation: Bis(this compound) ether (BTFE) has demonstrated the ability to reduce self-discharge in lithium-sulfur batteries, especially at elevated temperatures. This effect is attributed to the formation of a more robust protective film on the anode surface. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of the this compound group is C2H3F3, and its molecular weight is 98.04 g/mol.

Q6: Which spectroscopic techniques are useful for characterizing this compound compounds?

A6: Several spectroscopic methods are commonly employed:

- NMR spectroscopy: 1H, 13C, 19F, and 31P NMR provide valuable information about the structure and environment of this compound groups in molecules. [, , ]

- IR spectroscopy: Infrared spectroscopy can be used to identify characteristic functional groups, such as C-F bonds, in this compound compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

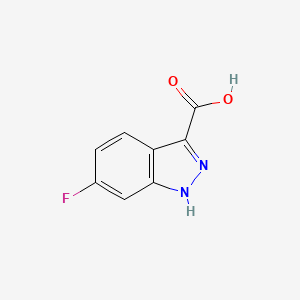

![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)